molecular formula C19H24N2O2 B5495800 3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol

3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol

Cat. No. B5495800
M. Wt: 312.4 g/mol
InChI Key: VLEZOHVAXIAMJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol, also known as MPPE, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. MPPE is a phenolic compound that has a pyridine ring and a piperidine ring in its structure. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of 3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol is not fully understood. However, it has been proposed that 3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol exerts its pharmacological effects by modulating various signaling pathways in the body. 3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. 3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol has been found to exhibit various biochemical and physiological effects. It has been shown to scavenge free radicals and reduce oxidative stress in the body. 3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol has also been found to inhibit the production of pro-inflammatory cytokines and chemokines and reduce inflammation in the body. Furthermore, 3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol has been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. 3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol is also soluble in both organic and aqueous solvents, making it easy to use in various experiments. However, there are some limitations to using 3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol in lab experiments. 3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol is a relatively new compound, and its pharmacokinetics and toxicity are not fully understood. Therefore, caution should be exercised when using 3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol in lab experiments.

Future Directions

There are several future directions for research on 3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol. One area of research is to further investigate its mechanism of action and identify its target proteins. Another area of research is to study the pharmacokinetics and toxicity of 3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol in vivo. Additionally, more studies are needed to investigate the potential therapeutic applications of 3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol in the treatment of various diseases. Overall, 3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol has shown great potential as a pharmacological agent, and further research is needed to fully understand its properties and potential applications.

Synthesis Methods

The synthesis of 3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol has been achieved using various methods, including the Suzuki-Miyaura coupling reaction, Buchwald-Hartwig coupling reaction, and Sonogashira coupling reaction. The Suzuki-Miyaura coupling reaction is the most commonly used method for the synthesis of 3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol. This method involves the reaction of 4-methoxypyridine-2-boronic acid with 5-bromo-2-(piperidin-2-yl)ethylphenol in the presence of a palladium catalyst and a base. The reaction leads to the formation of 3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol as the final product.

Scientific Research Applications

3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol has been extensively studied for its potential pharmacological properties. It has been found to exhibit various biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. 3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol has also shown potential as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.

properties

IUPAC Name

3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-23-18-7-9-21-19(13-18)15-10-14(11-17(22)12-15)5-6-16-4-2-3-8-20-16/h7,9-13,16,20,22H,2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEZOHVAXIAMJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)C2=CC(=CC(=C2)CCC3CCCCN3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol

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